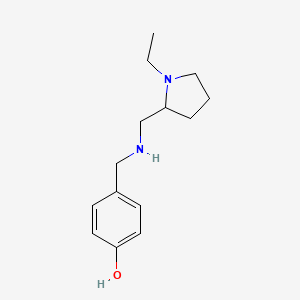
4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol is a chemical compound with the molecular formula C14H22N2O It is known for its unique structure, which includes a phenol group attached to a pyrrolidine ring via an ethylamine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized by reacting ethylamine with a suitable precursor, such as a ketone or aldehyde, under acidic or basic conditions.
Attachment of the Phenol Group: The phenol group is introduced through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a phenol derivative in the presence of a base like sodium hydroxide.
Final Assembly: The final compound is obtained by linking the pyrrolidine and phenol moieties through an ethylamine bridge, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and alcohols.
Substitution: Nitro, halogen, and other substituted phenol derivatives.
科学的研究の応用
4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolidine ring may enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-((((1-Methylpyrrolidin-2-yl)methyl)amino)methyl)phenol: Similar structure but with a methyl group instead of an ethyl group.
4-((((1-Propylpyrrolidin-2-yl)methyl)amino)methyl)phenol: Similar structure but with a propyl group instead of an ethyl group.
4-((((1-Butylpyrrolidin-2-yl)methyl)amino)methyl)phenol: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol is unique due to its specific ethylamine linkage, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
4-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C14H22N2O/c1-2-16-9-3-4-13(16)11-15-10-12-5-7-14(17)8-6-12/h5-8,13,15,17H,2-4,9-11H2,1H3 |
InChIキー |
ZBQOOGNPIZZOFB-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1CNCC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12832549.png)
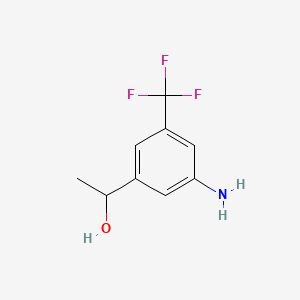
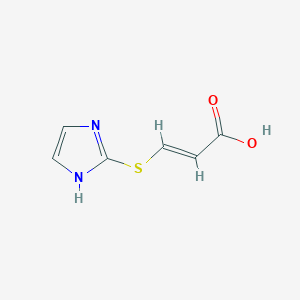
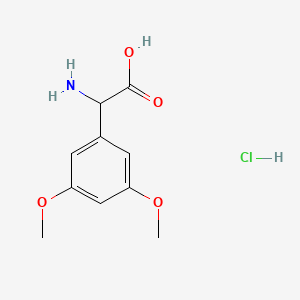
![2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide](/img/structure/B12832567.png)

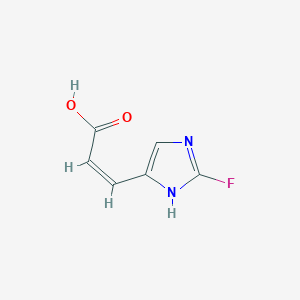
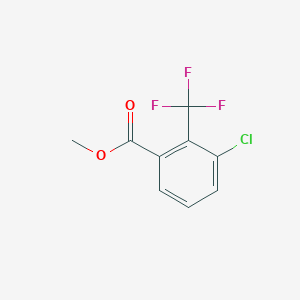
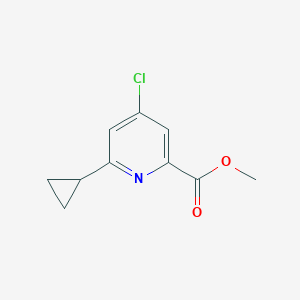

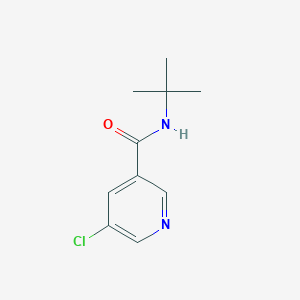
![(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12832639.png)
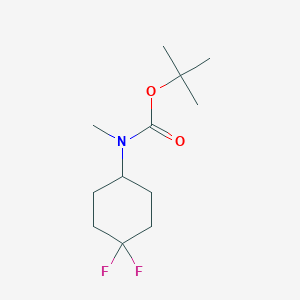
![2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)
